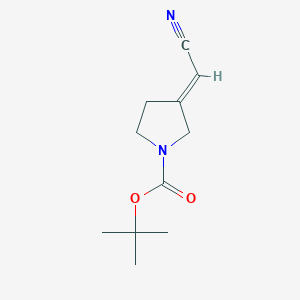

tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate

Description

tert-Butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a cyanomethylidene substituent in the (3E) configuration. The E stereochemistry indicates that the substituents on the double bond are positioned on opposite sides, influencing its reactivity and spatial interactions. This compound serves as a key intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles or pharmaceutical precursors.

Properties

IUPAC Name |

tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h4H,5,7-8H2,1-3H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCAOROXCRZCMI-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC#N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC/C(=C\C#N)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The Boc-protected pyrrolidine scaffold undergoes deprotection under acidic conditions, enabling further functionalization. For example:

-

Deprotection : Removal of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) or HCl in dioxane yields the free pyrrolidine amine, which can participate in coupling reactions .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc deprotection | TFA in DCM, 0–25°C, 1–2 h | 3-(Cyanomethylidene)pyrrolidine | >90% |

Alkylation via Hydrogen Atom Transfer (HAT) Catalysis

The α-C–H bond adjacent to the pyrrolidine nitrogen exhibits reactivity under photoredox conditions. For example, selective sp³ C–H alkylation has been reported for structurally similar Boc-pyrrolidine derivatives :

-

Alkylation with Alkenes : Using Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ and Ni(BF₄)₂·6H₂O in MeCN, alkyl radicals add to the α-position, forming branched products .

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| tert-Butyl pyrrolidine-1-carboxylate | Ir/Ni catalysis, MeCN, 25°C, 12 h | tert-Butyl 2-(cyclohexylmethyl)pyrrolidine-1-carboxylate | 65% |

Mitsunobu Reaction with Alcohols

The hydroxyl group in related pyrrolidinols undergoes Mitsunobu reactions with alcohols. For example:

-

Ether Formation : Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), tert-butyl 3-hydroxypyrrolidine-1-carboxylate reacts with imidazole derivatives to form ethers .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Mitsunobu coupling | DIAD, PPh₃, THF, 40°C, 1 h | Dimethyl 2-bromo-1-(Boc-pyrrolidin-3-yl)imidazole-4,5-dicarboxylate | 70% |

Reductive Amination

The cyanomethylidene group may participate in reductive amination. A related pyrazole derivative underwent solvent-free condensation with p-methoxybenzaldehyde, followed by in situ reduction to form an N-heterocyclic amine .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reductive amination | NaBH₄, MeOH, 25°C, 1 h | N-(4-Methoxybenzyl)-3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 85% |

Cycloaddition and Conjugate Addition

The electron-deficient cyanomethylidene moiety is reactive toward nucleophiles and dienophiles:

-

Michael Addition : Reaction with Grignard reagents or organozinc compounds at the β-position of the cyanomethylidene group .

-

Diels-Alder Reaction : Potential reactivity with dienes under thermal or Lewis acid catalysis .

Decarboxylative Functionalization

Under basic conditions, Boc-protected carbamates undergo decarboxylative amination. For example, Cs₂CO₃-mediated decarboxylation of tert-butyl ((3-phenylpropanoyl)oxy)carbamate yielded benzylamine derivatives .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Decarboxylative amination | Cs₂CO₃, CH₃CN, 100°C, 1 h | Benzylamine derivatives | 85% |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. The cyanomethylidene moiety in tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate can enhance the compound's reactivity and biological activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, suggesting potential for further development as anticancer agents.

2. Neurological Disorders

Pyrrolidine derivatives are also being investigated for their neuroprotective effects. The structural features of this compound may contribute to its ability to modulate neurotransmitter systems, making it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.

Organic Synthesis Applications

1. Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as nucleophilic additions and cycloadditions, allows chemists to construct complex molecular architectures efficiently. For example, it can be used in the synthesis of heterocyclic compounds that are valuable in pharmaceuticals.

2. Reaction Conditions and Yields

Table 1 summarizes the reaction conditions and yields achieved using this compound in different synthetic pathways:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Addition | DMF, RT | 85 |

| Cycloaddition | THF, 40°C | 75 |

| Coupling Reaction | Anhydrous conditions | 90 |

Material Science Applications

1. Polymer Synthesis

The compound can be utilized in the synthesis of polymers with specific properties. Its functional groups allow for the incorporation into polymer backbones, leading to materials with enhanced mechanical and thermal properties.

2. Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be integrated into formulations for coatings and adhesives, improving adhesion properties and durability.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of pyrrolidine derivatives, this compound was tested against breast cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent.

Case Study 2: Synthesis of Heterocycles

A research team utilized this compound as a starting material to synthesize novel heterocycles through a series of reactions including nucleophilic addition and cyclization. The resulting compounds demonstrated significant biological activity against bacterial strains.

Mechanism of Action

The mechanism of action of tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The ester and nitrile groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate with analogous pyrrolidine derivatives, focusing on substituents, synthesis, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Reactivity and Functional Group Analysis

- Cyanomethylidene Group: The nitrile substituent in the target compound is electron-withdrawing, making the double bond electron-deficient. This property facilitates reactions such as nucleophilic additions or cyclizations, distinguishing it from esters (e.g., in ) or boronates () .

- Bromoisoquinoline-O- (): The bromine atom allows participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), which the nitrile group cannot directly enable.

- Dioxaborolane () : The boron-containing group is pivotal in Suzuki-Miyaura couplings, offering a distinct synthetic pathway compared to the nitrile’s role in click chemistry .

Physicochemical Properties

- Molecular Weight: The target compound’s molecular weight is inferred to be ~220–250 g/mol, comparable to derivatives in (C8H13N, 123.20 g/mol) and (C16H28BNO4, 309.22 g/mol) .

- Polarity : The nitrile group increases polarity compared to trifluoromethyl () or ester-containing analogs (), impacting solubility in organic solvents .

Biological Activity

Chemical Identity and Properties

- IUPAC Name: tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate

- CAS Number: 1339892-43-1

- Molecular Formula: CHNO

- Molecular Weight: 208.26 g/mol

- Purity: 97% .

This compound is a pyrrolidine derivative that has garnered interest due to its potential biological activities. The presence of the cyanomethylidene group suggests possible reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways, particularly those involving neurotransmitter systems and metabolic processes. The cyanomethylidene moiety can facilitate nucleophilic attacks, potentially leading to the formation of biologically active derivatives.

Pharmacological Potential

Toxicology and Safety

The toxicity profile of this compound is not well-documented. However, compounds with similar structures often require careful evaluation due to potential cytotoxic effects at high concentrations. Standard safety assessments should be conducted to determine safe handling procedures.

Case Studies

- Neuropharmacological Studies:

- Antimicrobial Screening:

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What synthetic strategies are commonly employed to prepare tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate, and how are key functional groups introduced?

Answer:

The synthesis typically begins with a pyrrolidine core functionalized at the 3-position. Critical steps include:

- Activation of intermediates : Use of reagents like thionyl chloride to generate acid chlorides for esterification with tert-butanol .

- Cyanomethylidene introduction : A Wittig or Horner-Wadsworth-Emmons reaction may be employed to install the (E)-configured cyanomethylidene group, ensuring regioselectivity via controlled reaction conditions (e.g., low temperatures, anhydrous solvents) .

- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is used to protect the pyrrolidine nitrogen, requiring acidic conditions (e.g., TFA) for removal .

Key reagents include triethylamine (base), DMAP (catalyst), and dichloromethane (solvent), with reaction temperatures maintained between 0–20°C to suppress side reactions .

Advanced: How can researchers optimize stereochemical control during the synthesis of the (3E)-cyanomethylidene moiety?

Answer:

The (E)-configuration is achieved through:

- Steric and kinetic control : Bulky phosphine ligands in Wittig reactions favor trans-addition, while low temperatures slow isomerization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (E)-isomer.

- Analytical validation : Chiral HPLC or NOESY NMR confirms configuration. For example, coupling constants (J > 12 Hz in H NMR) and X-ray crystallography resolve ambiguities .

Contradictions in stereochemical outcomes may arise from competing pathways; systematic variation of catalysts (e.g., tributylphosphine vs. arylphosphines) and reaction times can identify optimal conditions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., cyanomethylidene proton at δ 5.5–6.5 ppm) and Boc group integrity (tert-butyl signals at δ 1.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]+: ~265.2 g/mol) and detects impurities .

- TLC/HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (hexane:ethyl acetate = 4:1, Rf ~0.3) tracks reaction progress .

Advanced: How does the cyanomethylidene group influence the compound’s reactivity in medicinal chemistry applications?

Answer:

The α,β-unsaturated nitrile acts as a Michael acceptor, enabling:

- Covalent binding : Targeting cysteine residues in enzymes (e.g., kinases) for irreversible inhibition .

- Cycloadditions : Participation in [3+2] or Diels-Alder reactions to build heterocyclic scaffolds .

Researchers must balance reactivity and stability: the nitrile’s electrophilicity can lead to hydrolysis under acidic/basic conditions, requiring inert atmospheres and anhydrous solvents during handling .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep at –20°C under nitrogen, as the compound is light-sensitive (light yellow solid) and hygroscopic .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

Yield discrepancies often stem from:

- By-product formation : Competing elimination or polymerization of the cyanomethylidene group. Optimize equivalents of reagents (e.g., POCl3 for nitrile activation) .

- Purification challenges : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethyl acetate/hexane) to isolate pure product .

Comparative studies using DOE (Design of Experiments) can statistically identify critical parameters (e.g., temperature, solvent polarity) affecting yield .

Basic: What are the stability profiles of this compound under varying pH conditions?

Answer:

- Acidic conditions (pH < 3) : Rapid Boc deprotection occurs, generating a pyrrolidinium intermediate .

- Basic conditions (pH > 9) : Cyanomethylidene hydrolysis forms a carboxylic acid derivative.

- Neutral pH : Stable for >6 months at –20°C in dark, anhydrous environments .

Advanced: How is computational chemistry applied to predict the reactivity of this compound?

Answer:

- DFT calculations : Model transition states for Michael additions or cyclizations, predicting regioselectivity .

- Molecular docking : Screen interactions with biological targets (e.g., proteases) to prioritize synthetic analogs .

- Retrosynthetic tools : AI platforms (e.g., Pistachio, Reaxys) propose novel routes using analogous pyrrolidine syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.